![molecular formula C21H26N4O B2943562 N-[4-(丁-2-基)苯基]-3-(1-叔丁基-1H-吡唑-4-基)-2-氰基丙-2-烯酰胺 CAS No. 1394799-45-1](/img/structure/B2943562.png)

N-[4-(丁-2-基)苯基]-3-(1-叔丁基-1H-吡唑-4-基)-2-氰基丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

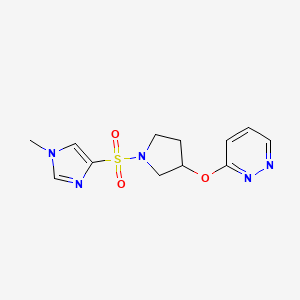

The compound “N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a butyl group, which is a four-carbon alkyl radical or substituent group .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the pyrazole ring in the molecule can potentially undergo electrophilic substitution reactions .科学研究应用

协作分子二聚体和氢键

吡唑衍生物,包括那些带有叔丁基的吡唑衍生物,已被证明可以通过氢键形成协作分子二聚体,这是分子识别、自组装过程和超分子结构设计中的基本相互作用。这些相互作用对于理解材料的物理性质和设计具有特定功能的新分子系统至关重要 (郑春阳、王敦甲、范玲,2010).

不对称合成和催化

具有吡唑核心的化合物用于不对称合成,在催化反应中充当配体或底物以产生对映选择性产物。这对于开发具有高纯度和特定构型的药物和化学品至关重要。例如,源自吡唑的丙烯酰胺已用于不对称 [3+2] 环加成反应,以中等对映选择性提供环戊烯 (韩晓宇、王素喜、钟峰、卢一新,2011).

多克合成和氟化

吡唑衍生物在多克规模上的合成证明了它们在大型应用中的潜力。吡唑化合物的氟化增强了它们的物理和化学性质,使其适用于材料科学、药学化学以及有机合成中的中间体 (Rustam T. Iminov 等人,2015).

亲电取代和自由基反应

吡唑衍生物在化学反应中表现出多功能性,包括亲电取代和自由基反应。这使得它们成为合成有机化学中宝贵的构建模块,用于芳香族化合物的修饰和复杂分子的构建 (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

抗菌和抗肿瘤活性

吡唑衍生物的生物活性,例如其抗菌和抗肿瘤特性,突出了它们在开发新治疗剂中的潜力。合成新的吡唑化合物和评估它们的生物活性有助于发现具有改进的疗效和安全性特征的新型药物 (E. Sharshira & N. M. Hamada, 2012).

作用机制

Target of action

Some pyrazole derivatives have been found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Mode of action

These compounds interact with their targets, inhibiting the production of certain inflammatory mediators .

Biochemical pathways

The inhibition of these mediators can affect various biochemical pathways involved in inflammation .

Result of action

The result of this interaction is a decrease in inflammation, as evidenced by the reduced production of inflammatory mediators .

属性

IUPAC Name |

N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKLHFVEXJEGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)

![2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2943489.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2943491.png)

![Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2943493.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2943500.png)